Phenethylamine, 4-piperidino-, dihydrochloride
Overview
Description
Phenethylamine, 4-piperidino-, dihydrochloride is a chemical compound known for its versatile applications in scientific research. It is a derivative of phenethylamine, a naturally occurring monoamine alkaloid, and is characterized by the presence of a piperidine ring. This compound is widely used in various fields, including pharmacology, neurochemistry, and industrial chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Phenethylamine, 4-piperidino-, dihydrochloride, are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes. Primary amine oxidase is involved in the oxidative deamination of primary amines, while trypsin-1 and trypsin-2 are serine proteases that play a role in digestion.
Mode of Action
For instance, Phenethylamine is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Pharmacokinetics
It is known that the compound’s bioavailability may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of its excretion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the compound’s action may also be influenced by the specific physiological environment within the body, such as the presence of certain enzymes or transport proteins .
Biochemical Analysis
Biochemical Properties
Phenethylamine, 4-piperidino-, dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase, which are involved in its metabolism . These interactions lead to the formation of phenylacetic acid, which is then excreted in the urine . Additionally, this compound can bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2), affecting monoamine neurotransmission .
Cellular Effects
This compound influences various types of cells and cellular processes. It increases the release of neurotransmitters such as dopamine, serotonin, epinephrine, and norepinephrine, which play crucial roles in cell signaling pathways . This compound also affects gene expression and cellular metabolism by modulating the activity of these neurotransmitters . The impact on cell function includes alterations in mood, cognitive function, and mental well-being .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It activates TAAR1 in the brain, triggering the release of neurotransmitters . This activation leads to increased neurotransmitter activity and prevents their reuptake by neurons, allowing them to exert their effects for a longer duration . Additionally, this compound inhibits VMAT2, which further enhances neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized primarily by MAO-B and aldehyde dehydrogenase, leading to its degradation into phenylacetic acid . The stability of this compound is influenced by its metabolic rate, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance mood and cognitive function by increasing neurotransmitter release . At higher doses, it can lead to toxic or adverse effects, including central nervous system depression and hypotension . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as MAO-B and aldehyde dehydrogenase . These enzymes facilitate its conversion to phenylacetic acid, which is then excreted . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical effects and overall activity within the body .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for comprehending its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenethylamine, 4-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using advanced chemical engineering techniques. The process involves the use of high-capacity reactors, continuous flow systems, and automated control systems to ensure consistent quality and efficiency. The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Phenethylamine, 4-piperidino-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Phenethylamine, 4-piperidino-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool to investigate cellular mechanisms.
Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Phenethylamine, 4-piperidino-, dihydrochloride can be compared with other similar compounds such as:
Phenethylamine: The parent compound, which lacks the piperidine ring.
4-Piperidone: A related compound with a similar piperidine structure but different functional groups.
2-Phenylethylamine: Another derivative of phenethylamine with different substituents.
Uniqueness: this compound is unique due to the presence of both the phenethylamine backbone and the piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHSPIENSVYRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191909 | |
Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38589-10-5 | |
Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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